N-[(3-chlorophenyl)methyl]prop-2-enamide
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Overview
Description
N-[(3-chlorophenyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C10H10ClNO. It has a molecular weight of 181.62 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-[(3-chlorophenyl)methyl]prop-2-enamide is 1S/C9H8ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the compound .Physical And Chemical Properties Analysis
N-[(3-chlorophenyl)methyl]prop-2-enamide has a melting point of 109-110°C . It is a powder at room temperature .Scientific Research Applications
Antiviral Activity
Safety and Hazards
Mechanism of Action
Target of Action
N-[(3-chlorophenyl)methyl]prop-2-enamide is a reversible covalent small-molecule ligand for Bfl-1 . Bfl-1, also known as BCL2A1, is a member of the BCL-2 family of proteins that regulate cell death . Overexpression of Bfl-1 is observed in both hematological and solid tumors, making it a desirable target for therapeutic intervention .
Mode of Action
The compound binds to Bfl-1 through a reversible covalent mechanism, specifically interacting with Cys55 . This interaction inhibits the function of Bfl-1, potentially leading to the induction of apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway. By inhibiting Bfl-1, the compound may disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of cell death . This could lead to a reduction in tumor growth and size.
Result of Action
The molecular effect of N-[(3-chlorophenyl)methyl]prop-2-enamide’s action is the inhibition of Bfl-1, potentially leading to the induction of apoptosis in cancer cells . On a cellular level, this could result in a reduction in tumor growth and size.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBTFMWWXQQOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]prop-2-enamide |
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